molecular formula C18H18FN7O2 B2902971 (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034523-90-3

(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2902971
CAS No.: 2034523-90-3
M. Wt: 383.387
InChI Key: OMSOYYFMFUCXDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. In the first step, 1-(4-(1H-tetrazol-1-yl)phenyl)ethanone is synthesized from sodium azide and triethyl orthoformate. Next, the first-generation dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) , is generated from cyanuric chloride and 4-tetrazoylacetophenone via a Friedel–Crafts reaction. Finally, 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 through a Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .


Molecular Structure Analysis

The compound’s molecular structure consists of a tetrazole-containing phenyl group linked to a pyrrolidin-1-yl-methanone moiety. The tetrazole ring provides unique reactivity due to its nitrogen-rich nature, making it an interesting structural unit for dendrimer construction .

Mechanism of Action

Target of Action

Compounds containing 1h-tetrazole have been known to exhibit antifungal properties

Mode of Action

The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.

Biochemical Pathways

Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.

Result of Action

Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSOYYFMFUCXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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